molecular formula C16H15ClN4OS B506417 (6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B506417
M. Wt: 346.8g/mol
InChI Key: JQOWGCOOHQFVBI-PEMMUPCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a pyrimidine ring

Preparation Methods

The synthesis of (6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be achieved through a one-pot method involving a combination of cycloaddition, reduction, and deamination reactions . The reaction typically starts with the formation of the thiadiazole ring, followed by the introduction of the pyrimidine ring through cycloaddition. The chlorobenzylidene group is then added via a condensation reaction, and the final product is obtained after reduction and deamination steps.

Chemical Reactions Analysis

(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

    Condensation: The compound can react with aldehydes to form condensation products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be compared with other similar compounds, such as:

  • 6-(4-chlorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • 6-(4-chlorobenzylidene)-5-imino-2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

These compounds share a similar core structure but differ in the substituents attached to the thiadiazolo[3,2-a]pyrimidine ring. The unique properties of this compound arise from the specific combination of substituents, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C16H15ClN4OS

Molecular Weight

346.8g/mol

IUPAC Name

(6Z)-6-[(4-chlorophenyl)methylidene]-5-imino-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C16H15ClN4OS/c1-9(2)7-13-20-21-14(18)12(15(22)19-16(21)23-13)8-10-3-5-11(17)6-4-10/h3-6,8-9,18H,7H2,1-2H3/b12-8-,18-14?

InChI Key

JQOWGCOOHQFVBI-PEMMUPCOSA-N

Isomeric SMILES

CC(C)CC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N=C2S1

SMILES

CC(C)CC1=NN2C(=N)C(=CC3=CC=C(C=C3)Cl)C(=O)N=C2S1

Canonical SMILES

CC(C)CC1=NN2C(=N)C(=CC3=CC=C(C=C3)Cl)C(=O)N=C2S1

Origin of Product

United States

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